molecular formula C19H21ClN4O2 B11560361 4-Chloro-N-({N'-[(1E)-1-[4-(dimethylamino)phenyl]ethylidene]hydrazinecarbonyl}methyl)benzamide

4-Chloro-N-({N'-[(1E)-1-[4-(dimethylamino)phenyl]ethylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11560361
M. Wt: 372.8 g/mol
InChI Key: NVNWAXPWQQEJLB-LPYMAVHISA-N
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Description

4-Chloro-N-({N’-[(1E)-1-[4-(dimethylamino)phenyl]ethylidene]hydrazinecarbonyl}methyl)benzamide is an organic compound with the molecular formula C21H21ClN4O. This compound is characterized by the presence of a chloro group, a dimethylamino group, and a hydrazinecarbonyl group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-({N’-[(1E)-1-[4-(dimethylamino)phenyl]ethylidene]hydrazinecarbonyl}methyl)benzamide typically involves the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-(dimethylamino)benzaldehyde with hydrazine to form the hydrazone intermediate.

    Acylation reaction: The hydrazone intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of automated reactors, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-({N’-[(1E)-1-[4-(dimethylamino)phenyl]ethylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-Chloro-N-({N’-[(1E)-1-[4-(dimethylamino)phenyl]ethylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-N-({N’-[(1E)-1-[4-(dimethylamino)phenyl]ethylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzyme activity: Binding to the active site of enzymes and preventing their normal function.

    Interacting with cellular receptors: Modulating the activity of receptors involved in cell signaling pathways.

    Inducing apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-methylbenzamide: Similar structure but lacks the hydrazinecarbonyl and dimethylamino groups.

    4-Chloro-N-phenylbenzamide: Similar structure but lacks the hydrazinecarbonyl group.

Uniqueness

4-Chloro-N-({N’-[(1E)-1-[4-(dimethylamino)phenyl]ethylidene]hydrazinecarbonyl}methyl)benzamide is unique due to the presence of both the hydrazinecarbonyl and dimethylamino groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H21ClN4O2

Molecular Weight

372.8 g/mol

IUPAC Name

4-chloro-N-[2-[(2E)-2-[1-[4-(dimethylamino)phenyl]ethylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C19H21ClN4O2/c1-13(14-6-10-17(11-7-14)24(2)3)22-23-18(25)12-21-19(26)15-4-8-16(20)9-5-15/h4-11H,12H2,1-3H3,(H,21,26)(H,23,25)/b22-13+

InChI Key

NVNWAXPWQQEJLB-LPYMAVHISA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC(=O)C1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)N(C)C

Canonical SMILES

CC(=NNC(=O)CNC(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)N(C)C

Origin of Product

United States

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